molecular formula C14H20ClNO2 B5847103 5-chloro-2-methoxy-N,N-dipropylbenzamide

5-chloro-2-methoxy-N,N-dipropylbenzamide

Cat. No.: B5847103
M. Wt: 269.77 g/mol
InChI Key: HJIFKWVQAFQVCJ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N,N-dipropylbenzamide is a benzamide derivative characterized by a chlorine substituent at the 5th position, a methoxy group at the 2nd position, and two propyl groups attached to the amide nitrogen. The compound’s molecular formula is C₁₃H₁₉ClNO₂, with a molecular weight of ~256.75 g/mol (calculated based on substituent additions to the parent N,N-dipropylbenzamide structure ). Its structural features make it a subject of interest in medicinal chemistry, particularly for comparative studies with analogous compounds.

Properties

IUPAC Name

5-chloro-2-methoxy-N,N-dipropylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-4-8-16(9-5-2)14(17)12-10-11(15)6-7-13(12)18-3/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIFKWVQAFQVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N,N-dipropylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is converted to an amide group by reacting it with dipropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N,N-dipropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base like sodium hydride.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl or H2SO4) or basic conditions (NaOH or KOH).

Major Products

    Substitution: Depending on the nucleophile, products can include 5-amino-2-methoxy-N,N-dipropylbenzamide, 5-thio-2-methoxy-N,N-dipropylbenzamide, etc.

    Oxidation: Products can include 5-chloro-2-hydroxy-N,N-dipropylbenzamide or 5-chloro-2-formyl-N,N-dipropylbenzamide.

    Reduction: Products can include 5-chloro-2-methoxy-N,N-dipropylbenzylamine.

    Hydrolysis: Products include 5-chloro-2-methoxybenzoic acid and dipropylamine.

Scientific Research Applications

5-chloro-2-methoxy-N,N-dipropylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N,N-dipropylbenzamide involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

N,N-Dipropylbenzamide (CAS 14657-86-4)
  • Structure : Parent benzamide lacking chloro and methoxy groups.
  • Molecular Weight : 205.30 g/mol .
  • Key Differences : The absence of electron-withdrawing (Cl) and electron-donating (OCH₃) groups reduces polarity and alters pharmacokinetic properties compared to the target compound.
4-Chloro-N,N-dipropylbenzamide (NSC 6038)
  • Bioactivity : Exhibits anti-inflammatory, antioxidant, and anti-angiogenic activities .
5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide (CAS 335397-45-0)
  • Structure : Same 5-chloro-2-methoxy backbone but with a 2,3-dimethylphenyl group on the amide nitrogen.

Functional Group Replacements

5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
  • Structure: Contains amino, fluoro, and sulfamoyl groups.
  • Key Differences : The sulfamoyl group introduces hydrogen-bonding capabilities and acidity, contrasting with the neutral dipropylamide in the target compound .
2-Hydroxy-4-methoxy-N,N-dipropylbenzamide
  • Structure : Hydroxyl group at position 2 instead of chlorine.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Bioactivities/Properties References
5-Chloro-2-methoxy-N,N-dipropylbenzamide 5-Cl, 2-OCH₃, N,N-dipropyl ~256.75 Under investigation
N,N-Dipropylbenzamide None 205.30 Baseline for polarity studies
4-Chloro-N,N-dipropylbenzamide (NSC 6038) 4-Cl, N,N-dipropyl 225.73 Anti-inflammatory, antioxidant
5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide 5-Cl, 2-OCH₃, N-(2,3-dimethylphenyl) ~304.80 Increased lipophilicity
2-Hydroxy-4-methoxy-N,N-dipropylbenzamide 2-OH, 4-OCH₃, N,N-dipropyl 251.32 Enhanced solubility

Key Findings from Structural Comparisons

  • Substituent Position: Meta-chloro (5-Cl) in the target compound vs.
  • Amide Nitrogen Substituents : Dipropyl groups enhance lipophilicity (logP ~3.5 estimated) compared to aromatic substituents (e.g., 2,3-dimethylphenyl), favoring blood-brain barrier penetration .
  • Functional Group Effects : Methoxy groups improve solubility via hydrogen bonding, while chloro substituents increase metabolic stability by resisting oxidation .

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